A Technical Guide to the Basic Properties of Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate
A Technical Guide to the Basic Properties of Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate
An In-depth Technical Guide:
Abstract
Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate is a heterocyclic compound built upon the thieno[3,2-c]pyridine scaffold, a structure of significant interest in medicinal chemistry and drug development.[1] The utility of this molecule as a synthetic building block for novel therapeutics, particularly in oncology and neurology, necessitates a thorough understanding of its fundamental physicochemical properties.[1][2] This guide provides an in-depth analysis of the basic properties of this compound, focusing on the structural determinants of its basicity. We present detailed, field-proven experimental protocols for the empirical determination of its acid dissociation constant (pKa) using potentiometric and spectrophotometric methods. This document is intended for researchers, medicinal chemists, and drug development professionals who require a robust characterization of this versatile chemical intermediate.
Introduction: The Thieno[3,2-c]pyridine Scaffold
The fusion of thiophene and pyridine rings creates the thienopyridine nucleus, a privileged heterocyclic scaffold that is a cornerstone in the synthesis of a wide array of pharmacologically active agents.[1][3] The specific isomer, thieno[3,2-c]pyridine, has been successfully incorporated into molecules targeting potassium channels and exhibiting potential antipsychotic activity.[2][4]
The subject of this guide, Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate, is a functionalized derivative of this core. Its chemical identity is established as:
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Chemical Name: Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate
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CAS Number: 111042-92-3[5]
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Molecular Weight: 208.24 g/mol [5]
A molecule's acid-base properties, quantified by its pKa, are critical in drug development. They govern fundamental characteristics such as aqueous solubility, membrane permeability, and plasma protein binding, which collectively determine the pharmacokinetic and pharmacodynamic profile of a drug candidate. For an intermediate like Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate, understanding its basicity is paramount for designing synthetic routes, developing purification strategies, and selecting appropriate salt forms for future active pharmaceutical ingredients (APIs).
Physicochemical Profile and Structural Basis of Basicity
The known physical properties of the compound are summarized below. However, critical data regarding its reactivity, stability, and basicity are not widely published, necessitating empirical determination and theoretical analysis.[8]
| Property | Value / Description | Source |
| CAS Number | 111042-92-3 | [5] |
| Molecular Formula | C₉H₈N₂O₂S | [5][6] |
| Molecular Weight | 208.24 g/mol | [9] |
| Appearance | Yellow to white solid | [10] |
| Boiling Point | 393.8 °C (Predicted) | [5] |
| Flash Point | 225 °C (Predicted) | [5] |
| pKa | Not experimentally determined. Predicted for isomer: ~4.05 | [9] |
| SMILES | COC(=O)C1=C(N)C2=C(S1)C=CN=C2 | [5][6] |
2.1 Analysis of Basic Centers
Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate possesses two nitrogen atoms that could potentially act as basic centers: the endocyclic pyridine nitrogen (N-6) and the exocyclic amino group (at C-3).
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Pyridine Nitrogen (N-6): The lone pair of electrons on the pyridine nitrogen resides in an sp² hybrid orbital in the plane of the aromatic ring. These electrons are not part of the delocalized π-system, making them available for protonation. This is the primary source of basicity in pyridine and its derivatives.
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Exocyclic Amino Nitrogen (C-3): The lone pair on the C-3 amino group is in conjugation with the π-system of the fused rings and the electron-withdrawing methyl carboxylate group at C-2. This delocalization significantly reduces the availability of the lone pair for protonation, thereby making the amino group much less basic than a typical alkylamine or aniline.
Experimental Determination of Basicity (pKa)
Given the absence of published experimental data, direct measurement of the pKa is essential for any research or development program. The following protocols describe two robust, self-validating methods for this purpose.
3.1 Methodology 1: Potentiometric Titration
This is the gold-standard method for pKa determination, relying on the precise measurement of pH changes in a solution upon the addition of a titrant.
Principle: The compound, a weak base (B), is dissolved in a suitable solvent and titrated with a strong acid (e.g., HCl). The pH is monitored throughout the titration. The pKa is the pH at which the concentrations of the protonated (BH⁺) and neutral (B) forms are equal, corresponding to the midpoint of the titration curve.
Workflow for Potentiometric pKa Determination
Caption: Workflow for pKa determination via potentiometric titration.
Experimental Protocol:
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Reagents and Equipment:
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Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate
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Standardized 0.1 M Hydrochloric Acid (HCl)
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Methanol (HPLC grade) and Deionized Water
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TRIS (tris(hydroxymethyl)aminomethane) for titrant standardization
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Autotitrator or manual burette setup
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Calibrated pH meter with a combination glass electrode
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Stir plate and stir bar
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Procedure:
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Analyte Preparation: Accurately weigh ~20 mg of the compound and dissolve it in 50 mL of a suitable solvent mixture (e.g., 50:50 methanol/water). The use of a co-solvent is necessary due to the low aqueous solubility of many organic molecules.
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System Calibration: Perform a three-point calibration of the pH meter using standard buffers (e.g., pH 4.0, 7.0, 10.0).
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Titration: Place the electrode in the analyte solution and begin stirring. Add the standardized HCl titrant in small, precise increments (e.g., 0.02 mL). Record the pH after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point.
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Blank Titration (Validation): Repeat the exact procedure using 50 mL of the solvent mixture without the analyte. This is crucial to correct for the effect of the titrant on the solvent's pH.
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Data Analysis:
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Subtract the blank titration data from the analyte titration data.
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Plot the corrected pH (y-axis) versus the volume of titrant added (x-axis).
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Determine the equivalence point (Veq), which is the point of maximum slope. This is most accurately found by plotting the first derivative (dpH/dV), where it will appear as a peak.
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The pKa is the pH value at the half-equivalence point (Veq / 2).
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3.2 Methodology 2: UV-Vis Spectrophotometric Analysis
This method is highly sensitive and requires very little material. It is an excellent orthogonal technique to confirm potentiometric results.
Principle: The protonated (BH⁺) and neutral (B) forms of the molecule will have different UV absorbance spectra. By measuring the absorbance of the compound in a series of buffers with known pH values, the ratio of [BH⁺]/[B] can be determined at each pH. The pKa is then calculated using the Henderson-Hasselbalch equation.
Principle of Spectrophotometric pKa Determination
Caption: Principle of spectrophotometric pKa determination.
Experimental Protocol:
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Reagents and Equipment:
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Stock solution of the compound in methanol (~1 mg/mL)
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A series of universal buffers covering a wide pH range (e.g., pH 2 to 12)
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Dual-beam UV-Vis spectrophotometer
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Calibrated pH meter
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Quartz cuvettes
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Procedure:
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Determine Analytical Wavelength: Record the full UV spectrum of the compound in a highly acidic (e.g., pH 2) and a highly basic (e.g., pH 10) buffer to find the spectra of the pure BH⁺ and B forms, respectively. Identify a wavelength (λ) with the largest difference in absorbance between the two forms.
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Prepare Sample Series: Prepare a series of solutions by adding a small, constant aliquot of the stock solution to a set of buffers of known pH. The final analyte concentration should be identical in all samples.
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Measure Absorbance: Measure the absorbance of each solution at the chosen analytical wavelength.
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Data Analysis:
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Plot absorbance (y-axis) versus pH (x-axis). The result should be a sigmoidal curve.
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The pKa is the pH at the inflection point of this curve.
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Alternatively, the pKa can be calculated for each point using the equation: pKa = pH + log[(A - Aᵢ) / (Aₙ - A)] where A is the absorbance at a given pH, Aᵢ is the absorbance of the fully ionized (acidic) form, and Aₙ is the absorbance of the neutral form.
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Applications and Significance in Drug Development
The basicity of the thieno[3,2-c]pyridine core is a key feature to be leveraged in drug design.
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Salt Formation: The pyridine nitrogen provides a handle for forming pharmaceutically acceptable salts (e.g., hydrochloride, mesylate). Salt formation is a primary strategy for improving the aqueous solubility, dissolution rate, and stability of a drug candidate, which are often limiting factors for bioavailability.
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Synthetic Intermediate: As a building block, the compound's reactivity can be modulated by pH. The amino group's nucleophilicity can be altered by protonating/deprotonating the pyridine nitrogen, influencing reaction outcomes in multi-step syntheses.
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Structure-Activity Relationship (SAR): The thieno[3,2-c]pyridine scaffold serves as a versatile platform for generating libraries of compounds.[1] Understanding the baseline pKa allows chemists to rationally design new analogs with modulated basicity to optimize target binding and pharmacokinetic properties. For example, derivatives of the related thieno[3,2-b]pyridine scaffold have been developed as potent antitumor agents and modulators of glutamate receptors.[11][12][13]
Safety and Handling
While comprehensive toxicological data is unavailable, standard laboratory precautions for handling chemical reagents should be observed.[8]
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Handling: Use in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5][14] Avoid inhalation of dust and direct contact with skin and eyes.[14]
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Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[8][10] Keep away from strong oxidizing agents.
Conclusion
Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate is a valuable heterocyclic intermediate with basic properties primarily dictated by its pyridine nitrogen. Its structural features make it an attractive scaffold for medicinal chemistry. While predictive data provides a useful estimate, the empirical determination of its pKa via robust methods like potentiometric titration and UV-Vis spectrophotometry is critical for its effective application in drug discovery and development. This guide provides the theoretical foundation and practical protocols necessary for researchers to fully characterize and leverage the properties of this important molecule.
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